molecular formula C18H22O2 B14700089 1,1'-Peroxybis[2-(propan-2-yl)benzene] CAS No. 27137-90-2

1,1'-Peroxybis[2-(propan-2-yl)benzene]

Katalognummer: B14700089
CAS-Nummer: 27137-90-2
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: NWGUOJPIIWLZQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Peroxybis[2-(propan-2-yl)benzene] is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound consists of two benzene rings connected by a peroxide linkage, with each benzene ring substituted by an isopropyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Peroxybis[2-(propan-2-yl)benzene] typically involves the reaction of 2-(propan-2-yl)phenol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes a coupling reaction to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of 1,1’-Peroxybis[2-(propan-2-yl)benzene] is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Peroxybis[2-(propan-2-yl)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,1’-Peroxybis[2-(propan-2-yl)benzene] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Wirkmechanismus

The mechanism of action of 1,1’-Peroxybis[2-(propan-2-yl)benzene] involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to oxidative stress and cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-Peroxybis[2-(methyl)benzene]
  • 1,1’-Peroxybis[2-(ethyl)benzene]
  • 1,1’-Peroxybis[2-(tert-butyl)benzene]

Uniqueness

1,1’-Peroxybis[2-(propan-2-yl)benzene] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups enhances its stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and controlled reactivity .

Eigenschaften

CAS-Nummer

27137-90-2

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

1-propan-2-yl-2-(2-propan-2-ylphenyl)peroxybenzene

InChI

InChI=1S/C18H22O2/c1-13(2)15-9-5-7-11-17(15)19-20-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3

InChI-Schlüssel

NWGUOJPIIWLZQA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.